molecular formula C14H16ClN3O B3004516 2-[(6-Chloroquinazolin-4-yl)(methyl)amino]cyclopentan-1-ol CAS No. 2198692-99-6

2-[(6-Chloroquinazolin-4-yl)(methyl)amino]cyclopentan-1-ol

Cat. No.: B3004516
CAS No.: 2198692-99-6
M. Wt: 277.75
InChI Key: WIBYVJLKEHPTHB-UHFFFAOYSA-N
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Description

2-[(6-Chloroquinazolin-4-yl)(methyl)amino]cyclopentan-1-ol is a chemical compound with potential applications in various scientific research fields. It is characterized by the presence of a quinazoline ring substituted with a chlorine atom and a cyclopentanol moiety. This compound is of interest due to its unique structure and potential biological activities.

Preparation Methods

The synthesis of 2-[(6-Chloroquinazolin-4-yl)(methyl)amino]cyclopentan-1-ol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the quinazoline ring: This step involves the cyclization of appropriate precursors to form the quinazoline core.

    Chlorination: Introduction of the chlorine atom at the 6-position of the quinazoline ring.

    Amination: The methylamino group is introduced through a nucleophilic substitution reaction.

    Cyclopentanol addition: The final step involves the addition of the cyclopentanol moiety to the quinazoline derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-[(6-Chloroquinazolin-4-yl)(methyl)amino]cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(6-Chloroquinazolin-4-yl)(methyl)amino]cyclopentan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-Chloroquinazolin-4-yl)(methyl)amino]cyclopentan-1-ol involves its interaction with specific molecular targets. The quinazoline ring can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

2-[(6-Chloroquinazolin-4-yl)(methyl)amino]cyclopentan-1-ol can be compared with other quinazoline derivatives, such as:

    2-(6-Chloroquinolin-4-yl)-1-alkoxypropan-2-ol: Similar structure but with different substituents, leading to different biological activities.

    6-Chloro-4-(methylamino)quinazoline: Lacks the cyclopentanol moiety, which may affect its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[(6-chloroquinazolin-4-yl)-methylamino]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-18(12-3-2-4-13(12)19)14-10-7-9(15)5-6-11(10)16-8-17-14/h5-8,12-13,19H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBYVJLKEHPTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1O)C2=NC=NC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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